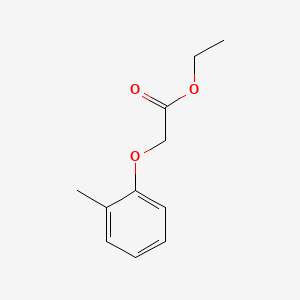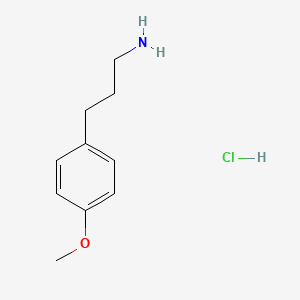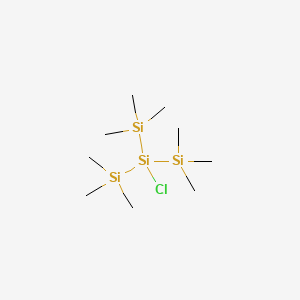
Chlorotris(trimethylsilyl)silane
Overview
Description
Chlorotris(trimethylsilyl)silane (CTMS) is an organosilicon compound commonly used in organic synthesis. It is composed of a chloro-substituted tris(trimethylsilyl)silane moiety and is a colorless liquid with a boiling point of about 80°C. CTMS is a versatile reagent that has been used for a variety of reactions, including the synthesis of substituted polysilanes, the preparation of hydrocarbons, and the formation of organoboron compounds. Its unique reactivity and low toxicity make it an attractive choice for laboratory experiments.
Scientific Research Applications
Gas Phase Reactions
- Chlorotris(trimethylsilyl)silane undergoes a rearrangement in the gas phase, producing 1,1,4,4-tetramethyl-1,2,4-trisilacyclopentane as the major product (Chen, Cohen & Gaspar, 1980).
Radical Allylation
- Allyltris(trimethylsilyl)silane acts as a radical allylating agent for organic halides, enhancing the homolytic dissociation of a Si–C bond in β-silylalkyl radicals (Kosugi, Kurata, Kawata & Migita, 1991).
Organic Chemistry
- A review article highlights the widespread applications of tris(trimethylsilyl)silane in organic chemistry, including functional group insertion, transformations, and preparation of complex molecules, polymers, surfaces, and new materials (Chatgilialoglu, Ferreri, Landais & Timokhin, 2018).
- Another study emphasizes its use in radical reductions, hydrosilylation, and consecutive radical reactions, highlighting the chemo-, regio-, and stereoselectivity of these processes (Chatgilialoglu & Lalevée, 2012).
Reducing Agent in Synthesis
- Tris(trimethylsilyl)silane is effective as a reducing agent for various organic compounds, playing a role in the formation of intermolecular carbon-carbon bonds via radicals (Ballestri et al., 1991).
Wood Modification
- Chlorotris(trimethylsilyl)silane is proposed for full impregnation treatment of wood, aiming to enhance dimensional stability, durability, and fire resistance (Mai & Militz, 2004).
Reaction with Acid Chlorides
- In contrast with tributylin hydride, tris(trimethylsilyl)silane reduces acid chlorides to decarboxylated hydrocarbons via a free radical mechanism (Ballestri, Chatgilialoglu, Cardi & Sommazzi, 1992).
Mechanism of Action
Target of Action
Chlorotris(trimethylsilyl)silane is an organosilicon reagent that is primarily employed in the protection of alcohols . It targets alcohol groups in organic compounds, acting as a protecting agent during chemical reactions .
Mode of Action
The mode of action of Chlorotris(trimethylsilyl)silane involves its interaction with alcohol groups in organic compounds. It acts as a silylating agent, attaching a trimethylsilyl group to the oxygen atom of the alcohol group . This silylation process protects the alcohol group from reacting during subsequent steps in a chemical synthesis .
Biochemical Pathways
Chlorotris(trimethylsilyl)silane affects the biochemical pathways involving alcohol groups in organic compounds. By silylating these alcohol groups, it prevents them from participating in reactions, thereby influencing the overall pathway of the chemical synthesis . The downstream effects include the successful synthesis of the desired compound without unwanted side reactions involving the protected alcohol groups .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility and stability .
Result of Action
The result of the action of Chlorotris(trimethylsilyl)silane is the protection of alcohol groups in organic compounds, enabling the successful synthesis of complex organic molecules . On a molecular level, this involves the addition of a trimethylsilyl group to the oxygen atom of the alcohol group . On a cellular level, the effects would depend on the specific context and the nature of the organic compound being synthesized .
properties
IUPAC Name |
chloro-tris(trimethylsilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27ClSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOROOJWVHFMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27ClSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405121 | |
| Record name | Chlorotris(trimethylsilyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorotris(trimethylsilyl)silane | |
CAS RN |
5565-32-2 | |
| Record name | Chlorotris(trimethylsilyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotris(trimethylsilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Chlorotris(trimethylsilyl)silane in synthetic chemistry?
A1: Chlorotris(trimethylsilyl)silane serves as a versatile reagent in organic synthesis. [] It finds application in protecting alcohol groups, facilitating the formation of silyl enol ethers, and acting as a precursor for preparing organometallic reagents. Additionally, it plays a role in developing novel polymers and materials. []
Q2: How is Chlorotris(trimethylsilyl)silane synthesized?
A2: Chlorotris(trimethylsilyl)silane is synthesized by reacting tris(trimethylsilyl)silane with either phosphorus pentachloride (PCl5) or carbon tetrachloride (CCl4). []
Q3: Are there any specific handling and storage recommendations for Chlorotris(trimethylsilyl)silane?
A3: Yes, due to its reactivity, Chlorotris(trimethylsilyl)silane requires careful handling and storage. It is sensitive to light and should be kept at ambient or lower temperatures, preferably under a dry atmosphere to prevent hydrolysis. Additionally, it is incompatible with strong oxidizing agents, strong acids, and strong bases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




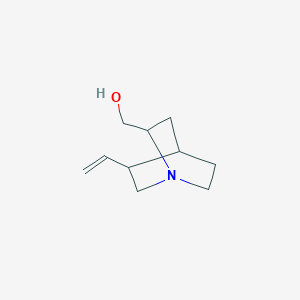
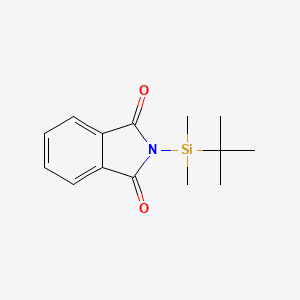
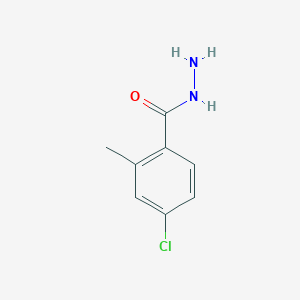
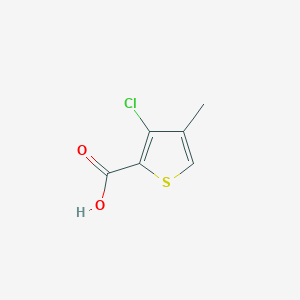
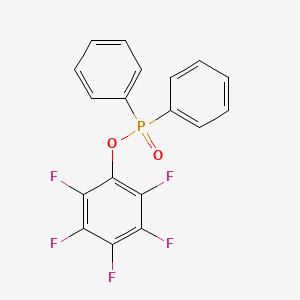
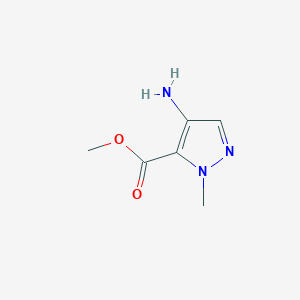
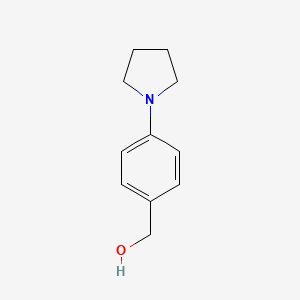
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)



